molecular formula C11H10N2 B3188822 4,5-Dihydro-2h-benzo[g]indazole CAS No. 24445-06-5

4,5-Dihydro-2h-benzo[g]indazole

Cat. No.: B3188822
CAS No.: 24445-06-5
M. Wt: 170.21 g/mol
InChI Key: IJZPDJZOELSEKV-UHFFFAOYSA-N
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Description

“4,5-Dihydro-2h-benzo[g]indazole” is a heterocyclic aromatic organic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including “this compound”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H10N2 .


Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

1. Antihyperglycemic Agent

4,5-Dihydro-2H-benzo[g]indazole derivatives have shown significant potential as antihyperglycemic agents. A study by Taneja et al. (2017) identified derivatives that significantly stimulate glucose uptake in skeletal muscle cells and decrease glucose release in hepatoma cells. These compounds also improved lipid profiles and stimulated insulin-induced signaling pathways in diabetic models, showing promise for diabetes treatment (Taneja et al., 2017).

2. Synthesis Techniques

Research by Sivaprasad et al. (2006) describes a method for synthesizing 4,5-dihydro-2H-benzo[g]indazoles using the Vilsmeier-Haack reaction. This method offers a selective and easy approach, enhancing the synthesis process of these compounds (Sivaprasad et al., 2006).

3. Antibacterial Agents

Compounds of this compound have demonstrated antibacterial properties. Murugavel et al. (2020) synthesized benzo[g]indazole fused carbothioamide derivatives with substantial antibacterial activity against various bacterial strains, indicating their potential in antibacterial drug design (Murugavel et al., 2020).

4. Antiproliferative and Antibacterial Activity

Cuartas et al. (2019) developed benzo[g]indazoles with nitro and amino groups, demonstrating antiproliferative activity against cancer cell lines and antibacterial properties. This highlights their potential in cancer therapy and as antibacterial agents (Cuartas et al., 2019).

5. Molecular Pharmacology

A comprehensive review by Mal et al. (2022) on indazole derivatives, including 4,5-dihydro-2H-benzo[g]indazoles, discusses their diverse biological activities. These compounds have been explored for various medicinal applications, demonstrating their versatility in drug development (Mal et al., 2022).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Future Directions

The medicinal properties of indazole, which includes “4,5-Dihydro-2h-benzo[g]indazole”, have to be explored in the near future for the treatment of various pathological conditions . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Properties

IUPAC Name

4,5-dihydro-1H-benzo[g]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-4-10-8(3-1)5-6-9-7-12-13-11(9)10/h1-4,7H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZPDJZOELSEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research has primarily explored 4,5-dihydro-1H-benzo[g]indazole derivatives as inhibitors of specific enzymes, particularly phosphodiesterase-4 (PDE4) [, ] and IκB kinase-2 (IKK-2) [, ]. These enzymes play crucial roles in inflammatory responses.

    ANone: While specific spectroscopic data is not provided in the provided abstracts, the core structure of 4,5-dihydro-1H-benzo[g]indazole consists of a pyrazole ring fused to a tetrahydronaphthalene system.

      ANone: Research highlights the importance of substituent modifications on the 4,5-dihydro-1H-benzo[g]indazole scaffold for influencing its biological activity.

        ANone: Various in vitro and in vivo studies have been performed to assess the efficacy and safety of 4,5-dihydro-1H-benzo[g]indazole derivatives, particularly those targeting inflammation.

          ANone: The characterization of 4,5-dihydro-1H-benzo[g]indazole and its derivatives typically involves a combination of analytical techniques.

            ANone: Computational methods play a vital role in understanding the properties and behavior of 4,5-dihydro-1H-benzo[g]indazole and its derivatives.

              A: Yes, researchers have successfully synthesized and characterized silver(I) complex salts of 4,5-dihydro-1H-benzo[g]indazole [, ]. These complexes were characterized using various techniques including elemental and thermal analyses, IR and 1H-NMR spectroscopies, single crystal X-ray structure determination, and DFT studies. These studies provided valuable insights into the coordination chemistry of the ligand with silver(I) ions and the nature of intermolecular interactions in the solid state.

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